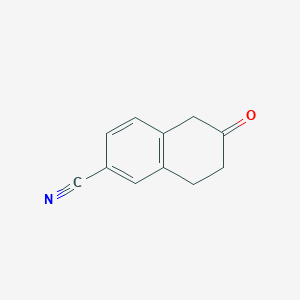
6-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Cat. No. B160375
Key on ui cas rn:
136081-50-0
M. Wt: 171.19 g/mol
InChI Key: VFYXRPRIMUJTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05206240
Procedure details


A flame dried 1 liter round bottom flask with argon inlet, digital thermometer, and magnetic stir bar, was charged with a 68% NaCN/alumina mixture (21.22 g, 433 mmol)(NaCN and alumina were ground together in a morter and pestle according to the procedure of Dalton et al. J. Org. Chem., 44, (24) 4443(1979)), and tetrakis (triphenylphospine) palladium(0) (10.0 g, 8.65 mmol). The flask was purged three times via vacuum with argon and a solution of 6-bromo-2-tetralone (19.46 g, 86.5 mmol) in degassed toluene (400 mL) was added. The mixture was heated to 80° C. and stirred for 64 hrs at that temperature. Analysis by HPLC indicated 89% conversion (HPLC conditions, column: Waters C18 Bondapak, eluent: 80:20 (0.1% H3PO4 in H2O: CH3CN), flow: 2 mL/min, wavelength: 220 nm, Rt: bromotetralone =9.65 min, cyanotetralone=3.46 min). The reaction was cooled and the mixture filtered through silica gel (elution with 60% ethyl acetate in hexane.) Concentration of the appropriate fractions gave 9.4 g (68%) of 6-cyano-2-tetralone (98.7% by HPLC).
[Compound]
Name
NaCN alumina
Quantity
21.22 g
Type
reactant
Reaction Step One


[Compound]
Name
( 24 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
tetrakis (triphenylphospine) palladium(0)
Quantity
10 g
Type
reactant
Reaction Step Three








Name
Identifiers


|
REACTION_CXSMILES
|
[C-]#N.[Na+].Br[C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[CH2:11][C:10](=[O:15])[CH2:9][CH2:8]2.OP(O)(O)=O.BrC1CCC2C(=CC=CC=2)C1=O.[C:33](C1CCC2C(=CC=CC=2)C1=O)#[N:34]>C1(C)C=CC=CC=1.O.CC#N>[C:33]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[CH2:11][C:10](=[O:15])[CH2:9][CH2:8]2)#[N:34] |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
NaCN alumina
|
|
Quantity
|
21.22 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
Step Two
[Compound]
|
Name
|
( 24 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
tetrakis (triphenylphospine) palladium(0)
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
19.46 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2CCC(CC2=CC1)=O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OP(=O)(O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1C(C2=CC=CC=C2CC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1C(C2=CC=CC=C2CC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 64 hrs at that temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A flame dried 1 liter round bottom flask with argon inlet
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was purged three times via vacuum with argon
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture filtered through silica gel (elution with 60% ethyl acetate in hexane.) Concentration of the appropriate fractions
|
Outcomes


Product
Details
Reaction Time |
64 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=C2CCC(CC2=CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
